molecular formula C12H15N5O6 B12399415 1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione

1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione

Cat. No.: B12399415
M. Wt: 325.28 g/mol
InChI Key: HTFJMKYZSCAXLC-LUJUQNHXSA-N
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Description

1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes an azido group, a hydroxymethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[3,4-d][1,3]dioxol ring system, the introduction of the azido group, and the attachment of the pyrimidine ring. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3AR,4S,6R,6AS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy]ethanol
  • 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uniqueness

1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N5O6

Molecular Weight

325.28 g/mol

IUPAC Name

1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H15N5O6/c1-11(2)21-7-8(22-11)12(5-18,15-16-13)23-9(7)17-4-3-6(19)14-10(17)20/h3-4,7-9,18H,5H2,1-2H3,(H,14,19,20)/t7-,8?,9+,12+/m0/s1

InChI Key

HTFJMKYZSCAXLC-LUJUQNHXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@@](C2O1)(CO)N=[N+]=[N-])N3C=CC(=O)NC3=O)C

Canonical SMILES

CC1(OC2C(O1)C(OC2N3C=CC(=O)NC3=O)(CO)N=[N+]=[N-])C

Origin of Product

United States

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